molecular formula C6H10ClF2N B1402028 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1376248-54-2

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No. B1402028
CAS RN: 1376248-54-2
M. Wt: 169.6 g/mol
InChI Key: CUYZXBBHHFLWRX-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride, also referred to as 7,7-DFH, is a bicyclic organic compound containing two fluorine atoms and one chlorine atom. It is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 7,7-DFH is also a useful reagent for the synthesis of various heterocyclic compounds.

Scientific Research Applications

  • Structural Characterization and Synthesis :

    • Britvin and Rumyantsev (2017) conducted a structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, demonstrating the importance of understanding molecular structures for further applications (Britvin & Rumyantsev, 2017).
    • Chen et al. (2017) explored the synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives, which includes compounds like 7,7-dihalo-2-azabicyclo[4.1.0]heptane (Chen et al., 2017).
  • Application in Organic Chemistry and Drug Design :

    • Gensini et al. (2002) synthesized a variety of protected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton, highlighting their potential in organic synthesis and as building blocks in drug design (Gensini et al., 2002).
    • Carroll et al. (2001) conducted a study on the synthesis of epibatidine analogues, which are derivatives of the 7-azabicyclo[2.2.1]heptane, demonstrating its potential application in the development of new therapeutic agents (Carroll et al., 2001).
  • Potential in Medicinal Chemistry :

    • Napolitano et al. (2010) investigated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid with potential applications in medicinal chemistry due to its unique bicyclic nature and conformational constraints (Napolitano et al., 2010).
  • Advancements in Synthetic Methods :

    • Armstrong and Shanahan (2005) explored the aza-Prins-pinacol approach for the rapid access to the 7-azabicyclo[2.2.1]heptane ring system, which is crucial for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

Mechanism of Action

Target of Action

The primary target of 7,7-Difluoro-3-azabicyclo[41It is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group . These compounds are known to act as 5-HT2C modulators , which suggests that 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride may interact with the 5-HT2C receptor or related biochemical pathways.

Mode of Action

The exact mode of action of 7,7-Difluoro-3-azabicyclo[41As a precursor in the synthesis of 5-HT2C modulators

Result of Action

The molecular and cellular effects of 7,7-Difluoro-3-azabicyclo[41As a precursor in the synthesis of 5-ht2c modulators , it may contribute to the modulation of serotonin signaling, which could have various effects at the molecular and cellular level, depending on the specific context and conditions.

Biochemical Analysis

Biochemical Properties

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group, which act as 5-HT2C modulators . These modulators are useful in treating diseases, indicating the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with 5-HT2C receptors suggests its role in neurotransmission and potential impact on neurological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a modulator of 5-HT2C receptors, influencing neurotransmitter release and receptor activity. This modulation can lead to changes in gene expression and enzyme activity, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular distribution can provide insights into its mechanism of action and therapeutic potential .

properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYZXBBHHFLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856555
Record name 7,7-Difluoro-3-azabicyclo[4.1.0]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1376248-54-2
Record name 7,7-Difluoro-3-azabicyclo[4.1.0]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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